Cas no 1932318-16-5 (tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate)

tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate structure
1932318-16-5 structure
商品名:tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
CAS番号:1932318-16-5
MF:C10H17F3N2O2
メガワット:254.25
CID:5296685

tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate
    • Carbamic acid, N-[(3R,4R)-4-(trifluoromethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
    • インチ: 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1
    • InChIKey: TTZLWOFPFKRYBC-RQJHMYQMSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H]1[C@H](C(F)(F)F)CNC1

tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-1G
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
1g
¥ 5,121.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-5g
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
5g
¥15365.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-250.0mg
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
250.0mg
¥2052.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-500MG
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
500MG
¥ 3,418.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-1g
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
1g
¥5121.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-100mg
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
100mg
¥1280.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-500mg
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
500mg
¥3419.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-500.0mg
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
500.0mg
¥3419.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-1.0g
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
1.0g
¥5121.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4734-5G
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
1932318-16-5 95%
5g
¥ 15,364.00 2023-04-14

tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate 関連文献

tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamateに関する追加情報

Tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate: A Comprehensive Overview

Tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate, also known by its CAS number 1932318-16-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of carbamates, which are widely used in various applications, including agrochemicals and pharmaceuticals. The molecule features a pyrrolidine ring with specific stereochemistry at positions 3 and 4, along with a trifluoromethyl group and a tert-butyl substituent. These structural elements contribute to its unique chemical properties and potential biological activities.

The synthesis of tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves a series of well-established organic reactions. The starting material typically includes a pyrrolidine derivative, which undergoes substitution or addition reactions to introduce the trifluoromethyl group. The stereochemistry at positions 3 and 4 is crucial for the compound's activity and is often controlled through asymmetric synthesis techniques. The final step involves the introduction of the tert-butyl carbamate group, which enhances the compound's stability and bioavailability.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its pyrrolidine ring structure is known to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group adds electron-withdrawing effects, which can modulate the compound's reactivity and selectivity. Additionally, the tert-butyl group contributes to lipophilicity, enhancing the compound's ability to cross cellular membranes.

In terms of applications, tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate has shown promise in several areas. In pharmacology, it has been investigated as a potential inhibitor of certain kinases involved in cancer pathways. Its ability to modulate enzyme activity makes it a valuable tool in drug discovery programs targeting diseases such as cancer and inflammatory disorders.

Moreover, this compound has been explored in agrochemical research for its potential as a plant growth regulator or pest control agent. The pyrrolidine framework is known to exhibit bioactivity in plants, and the addition of the trifluoromethyl group may enhance its efficacy while reducing toxicity to non-target species.

The stereochemistry of (3R,4R) configuration plays a critical role in determining the compound's biological activity. Recent studies have demonstrated that this specific stereochemistry enhances binding affinity to target proteins compared to other stereoisomers. This highlights the importance of chiral synthesis in producing compounds with desired pharmacological properties.

In terms of environmental impact, tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate has been evaluated for its biodegradability and persistence in various ecosystems. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. However, further research is required to fully understand its long-term effects on soil and aquatic systems.

The development of efficient synthetic routes for this compound remains an active area of research. Scientists are exploring alternative methods that reduce reaction steps and improve yield while maintaining stereochemical integrity. These advancements are expected to lower production costs and make the compound more accessible for large-scale applications.

In conclusion, tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate, with its unique structure and promising biological properties, represents a valuable asset in contemporary chemical research. Its potential applications span across medicine and agriculture, making it an area of continued scientific interest.

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Amadis Chemical Company Limited
(CAS:1932318-16-5)tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
A1076008
清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):160.0/257.0/428.0/642.0/1926.0